

An In-depth Technical Guide to the Spectroscopic Data of 3-Oxocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarboxylic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-Oxocyclohexanecarboxylic acid**, a molecule of interest in organic synthesis and medicinal chemistry. While comprehensive experimental spectra for this specific compound are not readily available in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **3-Oxocyclohexanecarboxylic acid**. These predictions are based on the analysis of its functional groups (a ketone and a carboxylic acid) and the cyclic aliphatic structure.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	-COOH
~2.8 - 2.5	Multiplet	1H	H1
~2.6 - 2.3	Multiplet	4H	H2, H4
~2.2 - 1.8	Multiplet	4H	H5, H6

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific conformation of the molecule.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~209	C3 (C=O, ketone)
~179	C7 (C=O, acid)
~48	C2, C4
~41	C1
~28	C5
~24	C6

Note: These are estimated chemical shifts and can vary based on experimental conditions.[\[1\]](#)
[\[2\]](#)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Strong, Broad	O-H Stretch	Carboxylic Acid
2950-2850	Medium	C-H Stretch	Aliphatic
~1715	Strong	C=O Stretch	Ketone
~1710	Strong	C=O Stretch	Carboxylic Acid (Dimer)
1440-1395	Medium	O-H Bend	Carboxylic Acid
1320-1210	Strong	C-O Stretch	Carboxylic Acid

Note: The carbonyl (C=O) stretches of the ketone and carboxylic acid may overlap, resulting in a single broad, strong absorption band.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Predicted Identity
142	[M] ⁺ (Molecular Ion)
125	[M - OH] ⁺
97	[M - COOH] ⁺
84	
55	

Note: Fragmentation patterns in EI-MS can be complex. The listed m/z values represent plausible major fragments resulting from processes like alpha-cleavage and McLafferty rearrangement.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3-Oxocyclohexanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **3-Oxocyclohexanecarboxylic acid** (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- High-quality 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh the required amount of **3-Oxocyclohexanecarboxylic acid** and transfer it to a clean, dry vial.[\[9\]](#)
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[10\]](#)
- Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
- Using a pipette, carefully transfer the solution into an NMR tube, ensuring no solid particles are transferred. The solvent height should be around 4-5 cm.[\[9\]](#)
- Cap the NMR tube securely.
- Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
- The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

- Acquire the ^1H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film Materials:

- **3-Oxocyclohexanecarboxylic acid** (~10 mg)
- Volatile solvent (e.g., acetone or methylene chloride)
- Salt plates (e.g., NaCl or KBr)
- Pipette
- FTIR Spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.[\[11\]](#)
- Using a pipette, apply a drop of the solution to the surface of a clean salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[11\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the IR spectrum of the sample.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Materials:

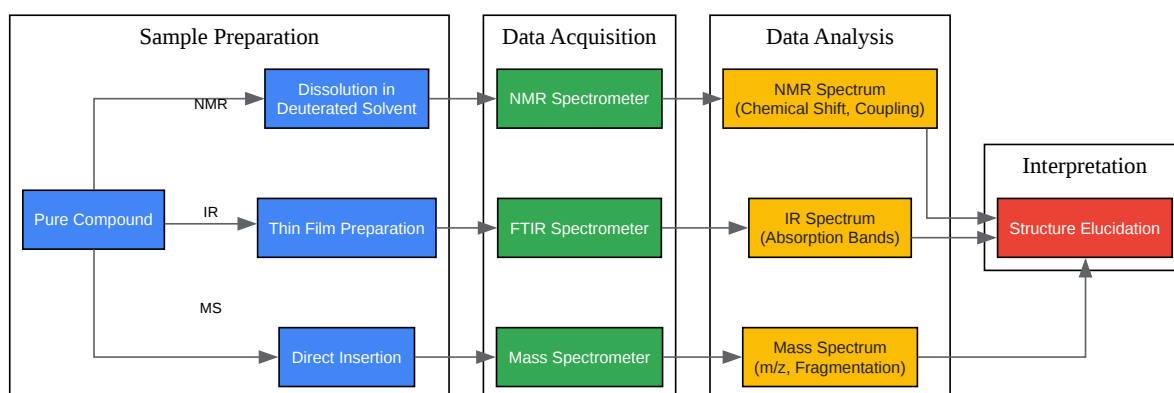
- **3-Oxocyclohexanecarboxylic acid** (a small, pure sample)
- Volatile solvent (if necessary for sample introduction)
- Mass Spectrometer with an EI source

Procedure:

- **Sample Introduction:** The method of sample introduction will depend on the instrument. For a solid sample, it can be introduced via a direct insertion probe.
- The sample is introduced into the high-vacuum source of the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ($[M]^+$).[\[12\]](#)
- **Fragmentation:** The molecular ions are energetically unstable and undergo fragmentation into smaller, charged fragments.
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[\[13\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

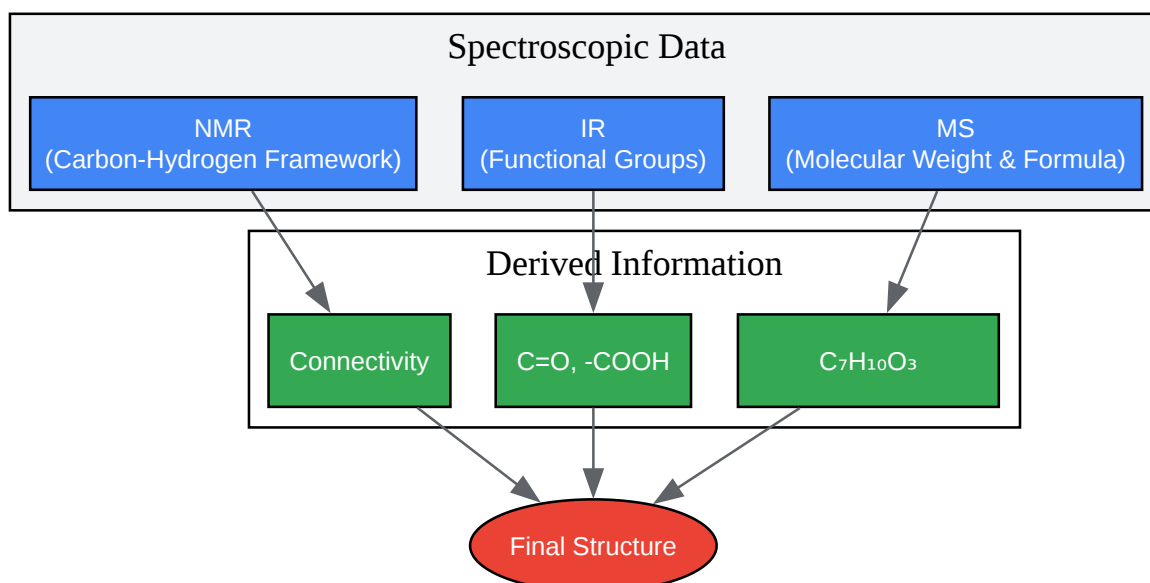
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logic of Data Integration for Structure Elucidation.

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